Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate
Description
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially hydrogenated ring system. The structure includes a ketone group at position 7 and an ethyl ester moiety at position 6. For example, it has been synthesized via cyclocondensation reactions involving trichloroacetonitrile and substituted pyridinedicarbonitriles, yielding derivatives with varied substitution patterns .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)8-9-7(4-3-5-12-9)6-13-10(8)14/h3-5,8H,2,6H2,1H3,(H,13,14) |
InChI Key |
DHOLMRFZESPXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CNC1=O)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . The reaction conditions often include the use of a catalyst-free or base-catalyzed environment to produce monoarylated or diarylated naphthyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, alkyl halides, and various catalysts or bases . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have significant applications in medicinal chemistry .
Scientific Research Applications
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of diagnostic tools and agricultural products.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share its naphthyridine backbone but differ in substituents, hydrogenation states, or functional groups. These variations influence reactivity, stability, and pharmacological properties.
Structural Analogs and Substitution Patterns
Table 1: Key Structural Analogs and Their Properties
Key Research Findings
- Synthetic Flexibility : The parent compound’s ketone and ester groups allow for diverse functionalization, enabling access to libraries of naphthyridine-based molecules .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity at C3 and C5, facilitating cross-coupling reactions, while alkyl groups (e.g., methyl) improve lipid solubility for CNS-targeting drugs .
Biological Activity
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a synthetic organic compound with a complex naphthyridine structure that exhibits significant biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic aromatic system that includes nitrogen atoms. This structure is pivotal for its interaction with biological targets. The molecular formula is CHNO, and it has a molecular weight of 232.24 g/mol.
Biological Activity Overview
The compound has been investigated for various biological activities:
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Benzodiazepine Receptors : A study indicated that naphthyridine derivatives could selectively bind to benzodiazepine receptors, enhancing their binding affinity through structural modifications such as trifluoromethyl substitutions.
- Antiviral Activity : In a comparative analysis of naphthyridine derivatives as HIV integrase inhibitors, several compounds exhibited IC values in the micromolar range. Although direct data on this compound is sparse, its structural analogs showed promising results .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate | Similar naphthyridine core | Slightly altered substitution pattern affecting activity |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | Lacks carboxylate group | Different receptor interactions |
| 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine | Contains bromine and hydroxyl groups | Distinct pharmacological profile due to additional functional groups |
This table illustrates the diversity in biological activity among structurally similar compounds and emphasizes the unique position of this compound due to its trifluoromethyl substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
